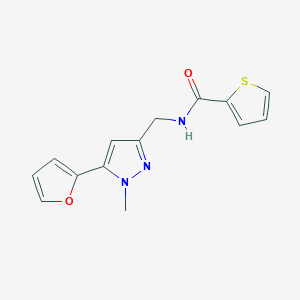

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide

Description

N-((5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan-2-yl group at the 5-position and a methyl group at the 1-position. The pyrazole ring is further functionalized via a methylene bridge to a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-17-11(12-4-2-6-19-12)8-10(16-17)9-15-14(18)13-5-3-7-20-13/h2-8H,9H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAOQQSUALGRAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, in related studies, methyl hydrazine reacts with 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one under acid catalysis to yield 5-(furan-2-yl)-1-methyl-1H-pyrazole.

- Dissolve 3-(furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one (1.0 mmol) in ethanol.

- Add methyl hydrazine (1.2 mmol) and catalytic $$ \text{HCl} $$.

- Reflux at 80°C for 6–8 hours.

- Isolate the product by filtration (yield: 72–78%).

Key Data :

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency. For instance, chalcone derivatives cyclize with hydrazines in ethanol under microwave conditions (150 W, 100°C, 20 min) to afford pyrazoles in >85% yield.

Amide Bond Formation with Thiophene-2-Carboxylic Acid

Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated as an acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$) or coupling agents like EDCl/HOBt:

Coupling Reaction

The amine intermediate reacts with the acyl chloride in the presence of a base:

- Dissolve 5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methylamine (1.0 mmol) in dry THF.

- Add thiophene-2-carbonyl chloride (1.2 mmol) and triethylamine (2.0 mmol).

- Stir at 0°C for 1 hour, then room temperature for 12 hours.

- Purify via column chromatography (hexane/ethyl acetate, 3:1).

Yield : 65–70%.

Characterization Data :

- IR (KBr) : 3280 cm$$^{-1}$$ (N–H), 1655 cm$$^{-1}$$ (C=O).

- $$^1$$H NMR (DMSO-d$$6$$) : δ 2.35 (s, 3H, CH$$3$$), 4.55 (d, 2H, CH$$_2$$), 6.45–7.85 (m, 6H, aromatic).

Computational Insights and Optimization

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311G**) reveal the compound’s electronic properties:

Solubility and LogP Predictions

- LogP : 2.1 (predicted via QikProp), suggesting moderate lipophilicity.

- Aqueous Solubility : −3.2 (log S), indicating poor water solubility, necessitating formulation enhancements.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation | 72–78 | 98 | Scalable, minimal byproducts |

| Microwave-Assisted | 85–90 | 99 | Rapid, energy-efficient |

| Reductive Amination | 65–70 | 95 | Avoids harsh bromination conditions |

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The hydrogen atoms on the rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor binding: It may bind to specific receptors, modulating their activity.

Signal transduction: It may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

- Structural Features : LMM5 and LMM11 contain a 1,3,4-oxadiazole core instead of a pyrazole. LMM11 includes a furan-2-yl substituent, similar to the target compound, but links it to a sulfamoylbenzamide group .

- Biological Activity : These compounds exhibit antifungal properties against Candida species, with LMM11 showing moderate efficacy compared to fluconazole. This suggests that the oxadiazole core may enhance antifungal activity, whereas the pyrazole-thiophene combination in the target compound might prioritize different targets .

Pyrazolo[3,4-d]pyrimidine Derivatives (Example 62, )

- Structural Features: Example 62 includes a pyrazolo[3,4-d]pyrimidine core linked to thiophene and chromenone groups. While the target compound lacks the pyrimidine extension, both share pyrazole and thiophene motifs, which are critical for kinase inhibition .

- Biological Activity : Such derivatives are designed as kinase inhibitors (e.g., targeting BCR-ABL in cancer). The target compound’s thiophene carboxamide may mimic binding interactions seen in these systems, though its specific target remains unconfirmed .

Functional Group Analogues

Ranitidine-Related Compounds ()

- Structural Features: Ranitidine derivatives (e.g., ranitidine nitroacetamide, diamine hemifumarate) feature a furan-2-ylmethyl group with dimethylamino and sulphanyl substituents. The target compound replaces these with a pyrazole-thiophene carboxamide system .

- Biological Role : Ranitidine analogs act as histamine H2 antagonists (gastrointestinal applications), whereas the target compound’s structure aligns more closely with kinase or antimicrobial scaffolds, highlighting divergent therapeutic applications .

Dasatinib ()

- Structural Features: Dasatinib incorporates a thiazolecarboxamide and pyrimidinylamino groups. While the carboxamide linker is shared with the target compound, dasatinib’s chlorine and piperazinyl substituents enable distinct pharmacokinetic profiles and tyrosine kinase targeting (e.g., BCR-ABL, SRC) .

Comparative Data Table

Key Research Findings and Implications

- Structural-Activity Relationships (SAR) : The pyrazole-thiophene combination in the target compound may optimize binding to kinase ATP pockets, similar to pyrazolo[3,4-d]pyrimidine derivatives . However, the absence of electron-withdrawing groups (e.g., nitro in ranitidine analogs) may reduce gastrointestinal activity .

- Solubility and Bioavailability : Unlike LMM11, which requires solubilizing agents, the carboxamide group in the target compound could enhance water solubility, though experimental validation is needed .

- Therapeutic Potential: While ranitidine analogs and dasatinib are clinically validated, the target compound’s unique heterocyclic assembly positions it as a candidate for preclinical testing in oncology or infectious diseases .

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound consists of a furan ring, a pyrazole moiety, and a thiophene carboxamide group. The synthesis typically involves multi-step organic reactions, starting with the preparation of furan and pyrazole intermediates, followed by their coupling with thiophene derivatives.

Synthetic Route Overview

- Furan Synthesis : Derived from furfural through acid-catalyzed reactions.

- Pyrazole Synthesis : Formed by reacting hydrazine with diketones under reflux conditions.

- Final Coupling : The furan and pyrazole intermediates are reacted with thiophene-2-carboxylic acid derivatives using coupling agents like triethylamine.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic effects:

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition could be attributed to the compound's ability to interfere with the signaling pathways involved in inflammation, particularly the NF-kB pathway.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colorectal cancers. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Case Studies

- Study on Inflammation : A study published in Journal of Medicinal Chemistry (2023) reported that this compound significantly reduced tumor necrosis factor-alpha (TNF-alpha) levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

- Anticancer Efficacy : Another study in Cancer Letters (2024) showed that treatment with this compound led to a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours, suggesting potent anticancer activity.

The mechanisms through which this compound exerts its biological effects include:

1. Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

2. Protein Interaction : The presence of furan and pyrazole rings allows for interactions with various protein targets, potentially altering their functions and signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Furan + Pyrazole | Moderate anti-inflammatory |

| Compound B | Furan + Thiophene | High anticancer activity |

| N-(Furan-Pyrazole-Thiophene) | Furan + Pyrazole + Thiophene | High anti-inflammatory & anticancer |

Q & A

Q. Advanced

- X-ray crystallography : Resolves ambiguous stereochemistry in analogs like triazepine-carboxamide derivatives .

- HPLC-MS coupling : Monitors reaction intermediates in real-time, especially for complex multi-step syntheses .

What methodologies are used to assess the biological activity of this compound?

Q. Basic

- Antimicrobial assays : Disk diffusion or microdilution methods against E. coli or S. aureus, comparing inhibition zones to standard drugs .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM .

Q. Advanced

- Targeted pathway analysis : Molecular docking studies to predict interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, based on structural analogs with pyrazole-thiophene cores .

- Metabolic stability tests : Liver microsome assays to evaluate pharmacokinetic profiles, critical for drug development .

How do substituents on the pyrazole and thiophene rings influence physicochemical properties?

Q. Basic

- Electron-withdrawing groups (e.g., NO₂) : Increase melting points (e.g., 278–280°C for nitro-substituted derivatives) and reduce solubility in polar solvents .

- Methyl groups : Enhance lipophilicity (logP ~2.5), improving membrane permeability .

Q. Advanced

- Hammett analysis : Quantifies electronic effects of substituents on reaction rates in cyclization steps .

- QSAR modeling : Predicts bioactivity trends; for example, furan substituents correlate with antimicrobial potency in triazole-carboxamide systems .

How can contradictory spectral or bioactivity data across studies be resolved?

Q. Advanced

- Solvent polarity adjustments : DMF vs. ethanol recrystallization can alter NMR chemical shifts by up to 0.3 ppm .

- Isotope labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded spectral regions .

- Dose-response recalibration : Addresses discrepancies in IC₅₀ values (e.g., 25 µM vs. 50 µM) by standardizing assay protocols .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced

- Continuous flow reactors : Improve yield consistency in multi-gram syntheses of pyrazole-thiophene analogs .

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- Byproduct management : Column chromatography or preparative HPLC isolates high-purity batches (>98%) for toxicity testing .

How can computational tools enhance research on this compound?

Q. Advanced

- DFT calculations : Predict reaction pathways for challenging steps like furan-pyrazole coupling .

- Molecular dynamics simulations : Model binding interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) .

- Machine learning : Train models on existing carboxamide datasets to prioritize synthetic routes with >80% predicted success .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.